Combretastatin A3
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Overview
Description
Combretastatin A-3 is a naturally occurring stilbene derivative isolated from the bark of the South African bush willow tree, Combretum caffrum. This compound is part of the combretastatin family, known for their potent antimitotic and anticancer properties. Combretastatin A-3, like its analogs, exhibits significant biological activity, particularly in disrupting microtubule function in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Combretastatin A-3 can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium salt derived from 1-bromomethyl-3,4,5-trimethoxybenzene is coupled with a benzaldehyde derivative . This reaction typically requires a strong base such as sodium hydride and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of combretastatins often involves the extraction of the natural compound from the bark of Combretum caffrum, followed by purification processes. Advances in synthetic chemistry have also enabled large-scale production through optimized synthetic routes, ensuring a consistent supply for research and therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Combretastatin A-3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, altering the compound’s biological activity.
Reduction: Reduction reactions can modify the double bonds within the stilbene structure, impacting its interaction with biological targets.
Substitution: Substitution reactions, particularly on the aromatic rings, can yield derivatives with enhanced or altered biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various combretastatin derivatives, each with unique biological activities. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydrostilbenes .
Scientific Research Applications
Combretastatin A-3 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying stilbene chemistry and developing new synthetic methodologies.
Biology: Researchers use combretastatin A-3 to investigate microtubule dynamics and cell division processes.
Mechanism of Action
Combretastatin A-3 exerts its effects primarily by binding to the β-subunit of tubulin at the colchicine binding site. This binding inhibits tubulin polymerization, preventing the formation of microtubules essential for cell division. As a result, cancer cells are unable to complete mitosis, leading to cell cycle arrest and apoptosis . Additionally, combretastatin A-3 induces vascular disruption within tumors, causing necrosis of the tumor core while sparing the surrounding normal tissue .
Comparison with Similar Compounds
Combretastatin A-3 is often compared with other combretastatins, such as combretastatin A-4 and combretastatin A-1. While all these compounds share a similar stilbene structure, combretastatin A-3 is unique in its specific substitution pattern and biological activity . Other similar compounds include:
Combretastatin A-4: Known for its potent antimitotic activity and clinical development as a vascular disrupting agent.
Combretastatin A-1: Exhibits strong cytotoxicity and is studied for its anticancer properties.
Combretastatin A-3 stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound in both research and therapeutic contexts.
Properties
CAS No. |
111394-45-7 |
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Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
5-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C17H18O5/c1-20-15-7-6-11(8-13(15)18)4-5-12-9-14(19)17(22-3)16(10-12)21-2/h4-10,18-19H,1-3H3/b5-4- |
InChI Key |
XLGIRKMVTSMTDU-PLNGDYQASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)O)O |
SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)O)O |
Synonyms |
combretastatin A-3 combretastatin A3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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